1-(2-Hydroxyethyl)cyclopropanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .Molecular Structure Analysis

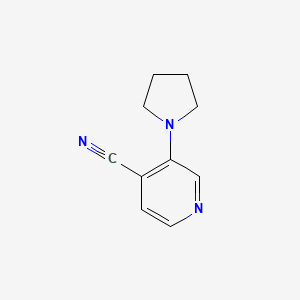

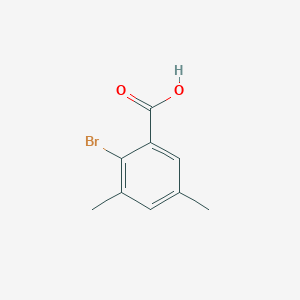

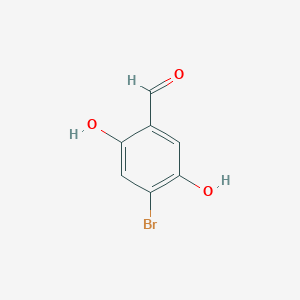

The molecular structure of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid consists of a cyclopropane ring with a hydroxyl group and a carboxylic acid group attached to it.Physical and Chemical Properties Analysis

In its pure form, cyclopropanecarboxylic acid, a related compound, is a colorless, crystalline substance that exhibits a characteristic acidic smell . It has a molecular weight of 86.09 g/mol and has a melting point of 48-52°C . Moreover, its boiling point stands at 173-174°C, indicative of a relatively low volatility .Scientific Research Applications

Synthesis Methodology and Stereochemistry

- An efficient synthesis method for a series of 1-(diethoxyphosphoryl)cyclopropancarboxylates, derivatives related to 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid, was achieved through the reaction of terminal 1,2-diols cyclic sulfates with triethylphosphonoacetate. The stereochemistry of certain derivatives was also determined, highlighting the complex chemical behavior and potential applications of these compounds in various reactions and syntheses (Krawczyk et al., 2010).

Bioactivity and Compound Synthesis

- Cyclopropanecarboxylic acid derivatives, a category including this compound, were utilized as leading compounds for their biological activity. New derivatives were synthesized, demonstrating significant herbicidal and fungicidal activities, indicating the potential of these compounds in agricultural applications (Tian et al., 2009).

Inhibition of Plant Ethylene Production

- Derivatives of cyclopropanecarboxylic acid were found to inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase effectively. This enzyme is crucial in the ethylene production process in plants. The findings suggest potential applications of these compounds in controlling ethylene-related processes, such as ripening and stress responses in plants, which can be crucial for agricultural industries (Dourtoglou & Koussissi, 2000).

Safety and Hazards

Cyclopropanecarboxylic acid is combustible and may be corrosive to metals . It is toxic if swallowed and causes severe skin burns and eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Cyclopropanecarboxylic acids and their derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

Without specific studies, it’s difficult to determine the exact mode of action of “1-(2-Hydroxyethyl)cyclopropanecarboxylic acid”. It’s likely that it interacts with its targets in a way that’s similar to other cyclopropanecarboxylic acids .

Biochemical Pathways

Cyclopropanecarboxylic acids are involved in various biochemical reactions, including the formation of carbenes .

Pharmacokinetics

These properties can significantly affect the bioavailability of a compound .

Result of Action

It’s likely that its effects are related to its interactions with its targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “this compound”. These factors can include pH, temperature, and the presence of other molecules .

Properties

IUPAC Name |

1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-4-3-6(1-2-6)5(8)9/h7H,1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKIKUWNCYMSLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520462-70-7 |

Source

|

| Record name | 1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1379942.png)

![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)